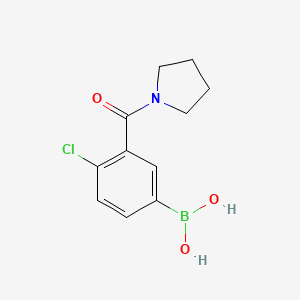

(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BClNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFDJLUUAWITQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661226 | |

| Record name | [4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-75-1 | |

| Record name | [4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic Acid: Properties, Synthesis, and Applications in Cross-Coupling Chemistry

Executive Summary: (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature—featuring a boronic acid for cross-coupling, a chloro substituent for electronic modulation, and a pyrrolidine-1-carbonyl group for structural complexity—makes it a valuable reagent for constructing highly functionalized biaryl scaffolds. This guide provides an in-depth analysis of its physicochemical properties, validated synthetic and purification protocols, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Furthermore, it highlights its significance as a key intermediate in the synthesis of high-value molecules, including pharmaceuticals like the PARP inhibitor Niraparib.

Section 1: Physicochemical Properties & Structural Analysis

This compound is a solid, bench-stable organic compound under standard conditions. The molecule's reactivity is dictated by the interplay of its three key functional groups. The boronic acid moiety is the reactive handle for palladium-catalyzed cross-coupling. The electron-withdrawing chloro group ortho to the boronic acid can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. The meta-positioned pyrrolidine-1-carbonyl group adds steric bulk and introduces a polar amide functionality, which can be crucial for modulating the pharmacokinetic properties of a final drug molecule.[1]

Table 1: Core Chemical Properties [2][3]

| Property | Value |

| Molecular Formula | C₁₁H₁₃BClNO₃ |

| Molecular Weight | 253.49 g/mol |

| CAS Number | 871332-75-1 (also cited as 1314264-53-7) |

| Appearance | White to off-white solid/crystalline powder |

| Purity | Typically ≥97% |

| Storage | 2-8°C, under inert atmosphere |

A Note on Boroximes: Like many boronic acids, this compound can exist in equilibrium with its cyclic anhydride trimer, known as a boroxine. The presence of significant amounts of boroxine can impede coupling efficiency.[4] It is crucial to use the compound in its monomeric form, which may require recrystallization and thorough drying under vacuum before use.[4]

Section 2: Synthesis & Purification

The synthesis of this compound typically starts from a corresponding aryl halide precursor. A common and industrially scalable approach involves a Grignard reaction or organolithium-mediated borylation.

Synthetic Pathway Overview

The most direct route involves the formation of an organometallic intermediate from a di-halogenated precursor, followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

-

Transmetalation: The organic group (Ar') from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. [5][6]3. Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final biaryl product.

Standard Protocol for Suzuki Coupling

This protocol provides a general method for coupling this compound with a generic aryl bromide.

-

Reaction Setup:

-

To a reaction vessel, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Heat the reaction mixture with stirring to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography on silica gel to isolate the desired biaryl compound.

-

Section 4: Applications in Medicinal Chemistry & Drug Discovery

This boronic acid is not just a generic building block; it is a key intermediate in the synthesis of specific, high-value pharmaceutical compounds. Its structure is embedded within several molecules investigated for therapeutic purposes.

Case Study: Niraparib (ZEJULA®)

A prominent application of this compound is in the synthesis of Niraparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) used for the treatment of ovarian and other cancers. [7][8][9]The synthesis of Niraparib or its advanced intermediates often involves a Suzuki coupling where this boronic acid is used to install a substituted phenyl ring onto a core heterocyclic structure. [10][11]The development of efficient synthetic routes to Niraparib has been a focus of extensive research, highlighting the industrial importance of its key intermediates. [7][9] The pyrrolidine-1-carbonyl moiety is a common scaffold in medicinal chemistry, valued for its ability to form hydrogen bonds, its metabolic stability, and its defined three-dimensional shape, which can enhance binding to biological targets. [1]The use of this specific boronic acid allows for the direct incorporation of this desirable feature into drug candidates.

Section 5: Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Boronic acids can cause skin, eye, and respiratory irritation. [12]* Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C). [3]Protect from moisture and light. For long-term storage, an inert atmosphere (Argon or Nitrogen) is recommended to prevent degradation and boroxine formation.

-

Stability: While generally stable, boronic acids can undergo protodeboronation (loss of the B(OH)₂ group) under harsh acidic or basic conditions or at elevated temperatures.

Section 6: Conclusion

This compound is a sophisticated and highly valuable reagent in synthetic chemistry. Its well-defined structure provides a reliable platform for introducing a functionalized phenyl ring via the robust and efficient Suzuki-Miyaura cross-coupling reaction. Its role as a key intermediate in the synthesis of important pharmaceuticals like Niraparib underscores its significance to researchers, scientists, and drug development professionals. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for leveraging its full potential in the creation of novel and complex molecular architectures.

References

-

University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. Available from: [Link]

- Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.

- Google Patents. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and....

-

Research Explorer. Production of Niraparib using Imine Reductases. Available from: [Link]

- Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

PubChem. 4-Chloro-3-fluorophenylboronic Acid. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information 22-01-15. Available from: [Link]

-

Seedion. 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid. Available from: [Link]

-

National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

-

Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Available from: [Link]

- Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid [cymitquimica.com]

- 3. 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid - 有机金属试剂 - 西典实验 [seedior.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 8. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 11. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 12. 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656 - PubChem [pubchem.ncbi.nlm.nih.gov]

(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid molecular weight

An In-Depth Technical Guide to (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid: Synthesis, Application, and Core Principles for Drug Discovery

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

The field of medicinal chemistry has witnessed a paradigm shift with the integration of organoboron compounds, particularly boronic acids, into the drug discovery pipeline. Once relegated to the periphery due to perceived toxicity, this class of compounds is now celebrated for its unique chemical reactivity and therapeutic potential.[1] The watershed moment arrived with the FDA approval of Bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor for treating multiple myeloma, which shattered preconceived notions and catalyzed a surge in boron-centric research.[1][2]

Boronic acids are prized for their versatility. They are stable, relatively low in toxicity, and serve as critical building blocks in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[3][4] This reaction facilitates the formation of carbon-carbon bonds with exceptional functional group tolerance, a cornerstone of modern synthetic chemistry.[4] Furthermore, the boronic acid moiety itself can act as a pharmacophore, engaging in reversible covalent interactions with biological targets.[5]

This guide focuses on a specific, highly functionalized reagent: This compound . We will dissect its properties, synthesis, and application, providing researchers and drug development professionals with the technical insights required to leverage this powerful synthetic intermediate.

Physicochemical and Structural Characterization

This compound is a solid, multi-functionalized building block designed for precise integration into complex molecular architectures.[6] Its structure incorporates several key features relevant to medicinal chemistry: a chloro-substituent, a pyrrolidine amide, and the reactive boronic acid group.

| Property | Value | Source |

| Molecular Weight | 253.49 g/mol | [6] |

| Molecular Formula | C₁₁H₁₃BClNO₃ | [6] |

| CAS Number | 871332-75-1 | [6] |

| Appearance | Solid | [6] |

| Purity | Typically ≥98% | [6] |

| InChI Key | NSFDJLUUAWITQY-UHFFFAOYSA-N | [6] |

graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Cl [label="Cl", pos="0,3!"]; B [label="B", pos="2.6,1.5!"]; OH1 [label="OH", pos="3.9,0.75!"]; OH2 [label="OH", pos="3.9,2.25!"]; C7 [label="C", pos="-2.6,-1.5!"]; O1 [label="O", pos="-2.6,-2.7!"]; N1 [label="N", pos="-3.9,-0.75!"]; C8 [label="C", pos="-5.2,-1.5!"]; C9 [label="C", pos="-6.2,0!"]; C10 [label="C", pos="-5.2,1.5!"]; C11 [label="C", pos="-3.9,0.75!"]; // Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent bonds C1 -- Cl; C6 -- B; B -- OH1; B -- OH2; C3 -- C7; C7 -- O1 [style=double]; C7 -- N1; // Pyrrolidine ring bonds N1 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- N1;

}

Caption: Chemical structure of this compound.

Synthesis and Purification: A Mechanistic Approach

The synthesis of aryl boronic acids is a well-established process in organic chemistry. A common and robust method involves the formation of a Grignard reagent from an aryl halide, followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.[7][8]

Conceptual Synthesis Workflow

The rationale for this multi-step process is rooted in the principles of organometallic chemistry. The initial Grignard formation inverts the polarity of the aryl carbon from electrophilic to nucleophilic. This potent nucleophile can then attack the electrophilic boron atom of the borate ester. The final hydrolysis step is crucial for converting the boronate ester intermediate into the desired boronic acid.

Caption: Generalized workflow for the synthesis of the target boronic acid.

Experimental Protocol: Synthesis

This protocol is a representative methodology. Researchers must conduct their own risk assessments and optimizations.

-

Preparation (Inert Atmosphere): Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Grignard Initiation: To the flask, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Aryl Halide Addition: Dissolve the starting material, 2-chloro-5-iodo-N,N-diethylbenzamide (1.0 eq), in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium suspension to initiate the reaction (indicated by heat evolution and color change). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

Causality: The use of an anhydrous solvent is critical; Grignard reagents are highly basic and will be quenched by protic sources like water. The iodine crystal helps to activate the magnesium surface.

-

-

Boronation: After the Grignard formation is complete (typically 1-2 hours), cool the reaction mixture to -78°C using a dry ice/acetone bath. Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the low temperature.

-

Causality: This highly exothermic step is performed at low temperatures to prevent over-addition and the formation of undesired borinate byproducts.

-

-

Quench and Hydrolysis: Allow the mixture to warm to room temperature slowly. Quench the reaction by carefully adding saturated aqueous ammonium chloride, followed by 2M hydrochloric acid until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase in vacuo. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl structures, which are prevalent motifs in pharmaceuticals.[4][9] The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[3]

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.[3]

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by the base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide.[10]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling the title boronic acid with a generic aryl bromide.

-

Reaction Setup: To an oven-dried reaction vial, add this compound (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), a suitable ligand (if required, e.g., a phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[11]

-

Trustworthiness: The reaction must be self-validating. Running a small-scale test reaction to screen catalysts, ligands, bases, and solvents is crucial for optimizing yield and minimizing side products for a new substrate.

-

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane/water) via syringe.[12]

-

Expertise: The choice of base and solvent is critical. Carbonates are common, but phosphates or fluorides can be effective in specific cases. The presence of water is often necessary to facilitate the transmetalation step.[3]

-

-

Reaction Execution: Seal the vial and place it in a preheated oil bath at the desired temperature (typically 80-110°C). Stir the reaction vigorously for the required time (2-24 hours).[12]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.[12]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography to yield the desired biaryl compound.

Safety and Handling

Boronic acids, while generally less toxic than many organometallic reagents, require careful handling. This compound is classified as an irritant.

| Hazard Statement | Precautionary Measure | First Aid |

| H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13][14] | If swallowed, call a poison center or doctor. Rinse mouth.[13] |

| H315: Causes skin irritation | Wear protective gloves and clothing.[13][14] | If on skin, wash with plenty of soap and water. If irritation persists, get medical attention.[13] |

| H319: Causes serious eye irritation | Wear eye and face protection.[13][14] | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13] |

| H335: May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[13][14][15] | If inhaled, remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[13] |

Handling and Storage: Store in a tightly closed container in a dry, well-ventilated place.[13] Avoid formation of dust and aerosols.[14] Handle in accordance with good industrial hygiene and safety practices.[14]

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for molecular construction. Its pre-installed functional handles—the chloro group for potential orthogonal functionalization and the pyrrolidine amide for modulating physicochemical properties—make it a highly valuable asset in fragment-based drug discovery and lead optimization campaigns.[5][9] A thorough understanding of its synthesis, reactivity in Suzuki-Miyaura coupling, and proper handling procedures empowers researchers to efficiently build the complex molecular architectures required to address modern therapeutic challenges.

References

-

Boronic acid, B-[3-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]phenyl]-. ChemBK. [Link]

-

4-Chloro phenyl boronic acid | CAS 1679-18-1. Kairav Chemofarbe Industries Ltd. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central, National Institutes of Health. [Link]

-

Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. ACS Publications. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

Preparation method of 4-chlorophenylboronic acid. WIPO Patentscope. [Link]

-

Supporting Information for a research article. The Royal Society of Chemistry. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

Safety Data Sheet: Phenylboronic acid. Biosolve. [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. nbinno.com [nbinno.com]

- 6. 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid [cymitquimica.com]

- 7. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid synthesis pathway

An In-Depth Technical Guide on the Synthesis of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Introduction

This compound is a valuable bifunctional molecule, serving as a key building block in contemporary drug discovery and materials science. Its structure incorporates a pyrrolidine amide moiety, common in bioactive molecules, and a boronic acid group, which is a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide provides a comprehensive overview of a robust and logical synthesis pathway for this compound, designed for researchers and scientists in organic and medicinal chemistry. The chosen strategy emphasizes efficiency, scalability, and control over final product purity by focusing on a late-stage amidation of a readily accessible boronic acid-containing intermediate.

Retrosynthetic Analysis and Strategy

A critical analysis of the target molecule suggests two primary retrosynthetic disconnections: cleavage of the C-B bond (Pathway A) or disconnection of the amide C-N bond (Pathway B).

Caption: Retrosynthetic analysis of the target molecule.

Pathway B, involving a final-step amide coupling, is selected as the superior strategy. This approach leverages the well-established and high-yielding nature of modern amide bond formation reactions. Crucially, it utilizes the key intermediate 5-Borono-2-chlorobenzoic acid (also known as 3-carboxy-4-chlorophenylboronic acid)[1][2], which isolates the sensitive borylation step from the final amide functionalization, thereby minimizing potential side reactions and simplifying purification.

Part 1: Synthesis of Key Intermediate: 5-Borono-2-chlorobenzoic Acid

While 5-Borono-2-chlorobenzoic acid is commercially available, understanding its synthesis from common starting materials is fundamental for supply chain security and cost management in a drug development campaign. A standard and effective method involves a lithium-halogen exchange followed by borylation.

Experimental Protocol: Synthesis of 5-Borono-2-chlorobenzoic Acid

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 5-bromo-2-chlorobenzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi, 2.2 eq, solution in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1 hour. Causality: The first equivalent of n-BuLi deprotonates the carboxylic acid, while the second performs the crucial lithium-halogen exchange at the sterically accessible and electronically favorable C5 position.

-

Borylation: Trimethyl borate (B(OMe)₃, 3.0 eq) is added dropwise, again keeping the temperature below -70 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Workup: The reaction is cooled to 0 °C and carefully quenched by the slow addition of 2 M hydrochloric acid (HCl) until the pH is ~1-2.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield 5-Borono-2-chlorobenzoic acid as a white solid.

Part 2: Amide Coupling to Yield the Final Product

This step constitutes the final transformation to the target molecule. The reaction employs a standard peptide coupling agent to activate the carboxylic acid, facilitating its reaction with pyrrolidine.

Caption: Workflow for the final amide coupling step.

Causality and Reagent Selection

-

Coupling Agent (HATU): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling agent that rapidly converts the carboxylic acid to a highly reactive O-acylisourea intermediate, minimizing side reactions and racemization (if applicable).

-

Base (DIPEA): N,N-Diisopropylethylamine is a bulky, non-nucleophilic base. Its role is to neutralize the acidic hexafluorophosphate byproduct and maintain a basic environment conducive to the reaction without competing with pyrrolidine as a nucleophile.

-

Solvent (DMF): Anhydrous dimethylformamide is an excellent polar aprotic solvent that effectively dissolves all reactants and reagents, ensuring a homogeneous reaction mixture.

Detailed Experimental Protocol

-

Setup: To a solution of 5-Borono-2-chlorobenzoic acid (1.0 eq) in anhydrous DMF (~0.3 M) in a round-bottom flask under a nitrogen atmosphere, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 20 minutes. This pre-activation step is crucial for efficient formation of the active ester.

-

Amine Addition: Add pyrrolidine (1.2 eq) dropwise to the activated mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford this compound.

Quality Control and Data Summary

The integrity of the final product is paramount. Purity should be assessed by HPLC, and the structure confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. A common issue with arylboronic acids is the formation of trimeric anhydrides known as boroxines.[3] While often in equilibrium with the free boronic acid in solution, their presence can be minimized by thorough drying or by recrystallization from water if the compound's solubility allows.[3]

| Step | Key Reactants/Reagents | Stoichiometry (eq) | Typical Solvent | Expected Yield | Purity Target (HPLC) |

| 1. Borylation | 5-bromo-2-chlorobenzoic acid, n-BuLi, B(OMe)₃ | 1.0 / 2.2 / 3.0 | Anhydrous THF | 60-75% | >95% |

| 2. Amidation | 5-Borono-2-chlorobenzoic acid, Pyrrolidine, HATU | 1.0 / 1.2 / 1.1 | Anhydrous DMF | 80-95% | >98% |

Conclusion

The described two-part synthetic pathway, culminating in a HATU-mediated amide coupling, represents a reliable and scientifically sound method for producing this compound. This strategy offers high yields, operational simplicity, and a high degree of control over the final product's purity. By leveraging a key boronic acid-containing intermediate, this approach provides an efficient route for accessing this valuable building block for application in diverse research and development programs.

References

-

Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved from [Link]

Sources

Spectroscopic data for (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Introduction

This compound is a specialized organic compound with significant potential in medicinal chemistry and materials science. Its structural features—a substituted arylboronic acid—make it a valuable building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The presence of the chloro and pyrrolidine-1-carbonyl substituents allows for fine-tuning of its chemical properties and provides additional sites for molecular interactions, making it an attractive candidate for the development of novel pharmaceuticals and functional materials.

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the principles, experimental protocols, and interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's structural and electronic properties.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its spectroscopic data.

| Property | Value | Source |

| CAS Number | 871332-75-1 | [1] |

| Molecular Formula | C₁₁H₁₃BClNO₃ | [1] |

| Molecular Weight | 253.49 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically >95% | [2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Expected Chemical Shifts: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the pyrrolidine ring protons, and the acidic protons of the boronic acid group.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.5 - 8.5 | m | 3H |

| Pyrrolidine-H (α to N) | 3.4 - 3.7 | t | 4H |

| Pyrrolidine-H (β to N) | 1.8 - 2.1 | m | 4H |

| B(OH)₂ | 8.0 - 9.0 | br s | 2H |

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize the compound and exchange with the acidic B(OH)₂ protons.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Temperature: 25 °C.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Causality Behind Experimental Choices:

-

Solvent: The choice of DMSO-d₆ is strategic. It not only dissolves the polar boronic acid but also allows for the observation of the exchangeable B(OH)₂ protons as a broad singlet. In contrast, using a less polar solvent like CDCl₃ might result in poor solubility and broader, less defined peaks for the acidic protons.

-

Field Strength: A higher magnetic field strength (e.g., 400 MHz vs. 60 MHz) provides greater spectral dispersion, which is crucial for resolving the complex multiplets of the aromatic and pyrrolidine protons.[4]

Workflow for ¹H NMR Analysis:

¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Amide) | 165 - 175 |

| Aromatic C-B | 130 - 140 (often not observed) |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-H | 120 - 135 |

| Aromatic C-C=O | 135 - 145 |

| Pyrrolidine C (α to N) | 45 - 55 |

| Pyrrolidine C (β to N) | 20 - 30 |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Authoritative Grounding: The carbon attached to the boron atom often shows a broad signal or is not observed at all due to quadrupolar relaxation. This is a well-documented phenomenon in the NMR spectroscopy of organoboron compounds.[5]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight and elemental composition of a compound.

Expected m/z Values:

| Ion | Expected m/z |

| [M+H]⁺ | 254.07 |

| [M+Na]⁺ | 276.05 |

| [M-H]⁻ | 252.06 |

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup:

-

Ionization Source: ESI (positive or negative ion mode).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Trustworthiness of the Protocol: ESI is a soft ionization technique, which minimizes fragmentation and typically results in a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), providing a reliable confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy.

Workflow for Mass Spectrometry Analysis:

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is particularly useful for identifying the functional groups present in a molecule.[6]

Expected Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Boronic Acid) | 3200 - 3600 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Amide) | 1630 - 1680 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| B-O | 1310 - 1380 | Strong |

| C-Cl | 600 - 800 | Strong |

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: ATR accessory with a diamond or germanium crystal.

-

Data Collection: Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum.

-

Resolution: 4 cm⁻¹.

-

Expertise & Experience: The ATR technique is highly advantageous for solid samples as it requires minimal to no sample preparation, unlike traditional methods like KBr pellets. The broad O-H stretch from the boronic acid is a key diagnostic feature, often overlapping with N-H stretches if present.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.[6]

Expected Absorption Maxima (λₘₐₓ):

The primary chromophore in this compound is the substituted benzene ring. The exact λₘₐₓ will be solvent-dependent but is expected to be in the range of 250-300 nm.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrument Setup:

-

Spectrometer: UV-Vis spectrophotometer.

-

Scan Range: 200 - 400 nm.

-

Blank: Use the pure solvent as a blank to zero the instrument.

-

Scientific Integrity: The Beer-Lambert Law (A = εbc) forms the basis of quantitative UV-Vis analysis. For qualitative identification, the position of λₘₐₓ and the shape of the absorption band are characteristic of the molecule's electronic structure. The substituents on the phenyl ring will influence the λₘₐₓ.[8]

Workflow for UV-Vis Spectroscopy:

Conclusion

The comprehensive spectroscopic characterization of this compound, employing a suite of techniques including NMR, MS, IR, and UV-Vis spectroscopy, is essential for confirming its structure and purity. Each technique provides a unique and complementary piece of information, and together they offer a complete picture of the molecule's identity. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this compound, ensuring accurate and reliable characterization.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.

- CymitQuimica. (n.d.). 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid.

-

Kurt, M., et al. (2015). FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 224-236. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ACS Omega. (2023). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. Retrieved from [Link]

-

MRC Lab. (n.d.). UV-Visible Spectrophotometry vs. Infrared Spectrophotometry: A Comparative Analysis. Retrieved from [Link]

-

Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]-. Retrieved from [Link]

-

PubChem. (n.d.). [4-(pyrrolidine-1-carbonyl)phenyl] boronic acid pinacol ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chlorophenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

YouTube. (2023). IR & UV-VIS spectroscopy - playlist welcome. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid,871332-75-1. Retrieved from [Link]

Sources

- 1. 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid,871332-75-1 [rovathin.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. rsc.org [rsc.org]

- 6. mrclab.com [mrclab.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Appearance of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical aspects of purity, appearance, and characterization of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid. As a key building block in modern synthetic chemistry, particularly in the synthesis of bioactive molecules, a thorough understanding of its properties is paramount to ensure reproducibility, yield, and the integrity of final compounds.[1][2]

Introduction: The Role and Significance of this compound

This compound is an instrumental reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its unique structure offers medicinal chemists a valuable scaffold for constructing complex molecular architectures, particularly in the development of novel pharmaceutical candidates.

The efficacy of this boronic acid in these sensitive catalytic cycles is directly contingent on its purity. Even minute impurities can lead to catalyst poisoning, formation of unwanted side-products, and significant challenges in downstream purification, ultimately impacting project timelines and resource allocation.[2] This guide delves into the essential physicochemical properties, common impurities, and robust analytical and purification methodologies required to validate the quality of this critical reagent.

Physicochemical Profile

A summary of the key properties of this compound is presented below. The typical appearance is a solid, ranging in color from white to off-white.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BClNO₃ | [3] |

| Molecular Weight | 253.49 g/mol | [3][4] |

| Appearance | White to off-white solid | [3] |

| Typical Purity | ≥95% - 98% | [3][4][5] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4] |

Purity Landscape: Understanding Common Impurities

The term "purity" for a boronic acid is not monolithic. It encompasses the absence of residual starting materials, by-products, and, most characteristically, its own dehydration products. For this compound, researchers must be vigilant for several classes of impurities.

Boroxines: The Inevitable Anhydride

The most prevalent impurity associated with boronic acids is the corresponding boroxine, a cyclic trimer formed through intermolecular dehydration.[6][7] The equilibrium between the boronic acid and its boroxine is dynamic and can be influenced by temperature, solvent, and the presence of water. While boroxines can participate in some cross-coupling reactions, their reactivity is often sluggish and inconsistent compared to the free boronic acid, leading to reduced yields.[7] It is crucial to recognize that many commercial boronic acids contain varying amounts of their corresponding anhydride.[8]

Caption: Equilibrium between a boronic acid and its cyclic anhydride (boroxine).

Synthesis-Related Impurities

Impurities can be carried over from the synthetic route used to produce the boronic acid. For instance, in syntheses involving Grignard reagents, by-products from side reactions can contaminate the final product.[9] Similarly, residual starting materials or unreacted intermediates may also be present.

Degradation Products

Boronic acids are susceptible to degradation under certain conditions:

-

Oxidative Deboronation: In the presence of oxidants, the C-B bond can be cleaved to yield a phenol.[10][11] This is a significant pathway for metabolic instability and can occur during storage if not protected from air.[11]

-

Protodeboronation: In aqueous or acidic solutions, the boronic acid group can be replaced by a hydrogen atom.[11][12]

The Analytical Toolkit: A Multi-Pronged Approach to Verification

No single technique is sufficient for the comprehensive characterization of this compound. A combination of chromatographic and spectroscopic methods is essential for confirming identity, structure, and purity.

| Technique | Primary Application | Key Insights |

| HPLC/UPLC | Purity assessment and quantification | Provides percentage purity, detects non-boronic acid impurities. |

| ¹H & ¹³C NMR | Structural confirmation | Verifies the organic scaffold and functional groups. |

| ¹¹B NMR | Boron environment analysis | Distinguishes between boronic acid (sp²) and boronate esters/boroxines (sp³). |

| Mass Spectrometry | Molecular weight verification | Confirms the mass of the parent molecule and helps identify impurities. |

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is indispensable for determining the purity of boronic acids by separating the target compound from its impurities.[1] A well-developed reverse-phase HPLC method can effectively quantify the main component and detect trace-level contaminants.

Caption: Standard workflow for HPLC-based purity analysis of boronic acids.

Experimental Protocol: Reverse-Phase HPLC Analysis

-

Instrumentation: An HPLC or UPLC system equipped with a PDA or UV detector.[13]

-

Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, XSelect Premier HSS T3) is a common choice.[13]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient: A typical gradient might run from 10% B to 95% B over 10 minutes, followed by a re-equilibration step.

-

Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm).

-

Sample Preparation: Accurately weigh and dissolve the boronic acid in a suitable solvent (e.g., 50:50 Acetonitrile/Water) to a concentration of ~1 mg/mL.[14]

-

Analysis: Inject the sample and integrate the peak areas. Purity is typically reported as the area percentage of the main peak.

Causality: The acidic modifier (formic acid) in the mobile phase helps to ensure sharp peak shapes by suppressing the ionization of the boronic acid group. C18 columns provide excellent retention for the aromatic core of the molecule.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is unparalleled for unambiguous structure confirmation.

-

¹H and ¹³C NMR: These spectra confirm the integrity of the carbon-hydrogen framework. The chemical shifts and coupling constants of the aromatic protons, along with the signals from the pyrrolidine and chloro-substituents, provide a unique fingerprint of the molecule.

-

¹¹B NMR: This technique is particularly powerful for analyzing boronic acids as it directly probes the boron atom.[15][16] The sp²-hybridized boron of the free boronic acid gives a distinct chemical shift compared to the sp³-hybridized boron found in boronate esters or boroxine anhydrides.[16][17] This allows for a direct assessment of the presence of these common impurities.

Mass Spectrometry (MS): Confirming Mass and Detecting Impurities

Mass spectrometry is used to confirm the molecular weight of the compound. However, analyzing boronic acids by MS can be challenging due to their propensity to dehydrate or form adducts in the ion source.[6][13]

Protocol: UPLC-ESI-MS Analysis

-

Instrumentation: A UPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

-

Ionization Mode: Negative ion mode is often preferred, as it can readily detect the [M-H]⁻ ion.[13]

-

Methodology: A fast UPLC method, similar to the one described for HPLC, can be employed.[13][18] Using optimized mobile phases like 10 mM ammonium acetate and acetonitrile can minimize the formation of boroxines and solvent adducts, leading to cleaner spectra with a strong parent ion peak.[13]

-

Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the calculated mass of the deprotonated molecule. Other observed masses can be investigated as potential impurities or fragments.

Trustworthiness: By optimizing MS conditions to favor the [M-H]⁻ ion and minimize in-source degradation, the resulting data provides a reliable confirmation of the molecular weight.[13]

Purification Strategies: Enhancing Reagent Quality

When the purity of a batch of this compound is insufficient, several purification methods can be employed.

Caption: Decision workflow for the purification of boronic acids.

Protocol: Purification via Aqueous Base Extraction

This method leverages the acidic nature of the boronic acid group to separate it from non-acidic impurities.[19][20]

-

Dissolution: Dissolve the crude boronic acid in a water-immiscible organic solvent (e.g., ethyl acetate).

-

Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1M NaOH or K₂CO₃). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.[19]

-

Separation: Separate the aqueous layer, which now contains the purified boronate salt. The organic layer, containing non-acidic impurities, can be discarded.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a mineral acid (e.g., 1M HCl) until the boronic acid precipitates out of the solution.[19]

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Expertise: This acid-base extraction is a highly effective and scalable method for removing neutral organic impurities. The choice of a mild base is critical to avoid potential hydrolysis of other functional groups.[20]

Concluding Remarks

The purity and appearance of this compound are not mere specifications but foundational parameters that dictate its performance in synthesis. A solid, white to off-white appearance is expected, but visual inspection is insufficient. Rigorous analytical characterization using a combination of HPLC, NMR (¹H, ¹³C, and ¹¹B), and MS is mandatory to ensure structural integrity and quantify purity. Understanding the potential for boroxine formation and other degradation pathways allows for appropriate handling, storage, and purification, ultimately enabling more reliable and successful outcomes in research and drug development.

References

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.).

- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011).

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). RSC Publishing.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).

- 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid. (n.d.). CymitQuimica.

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022).

- The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. (2026). Article.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society.

- Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). Article.

- Process for purification of boronic acid and its derivatives. (n.d.).

- This compound. (n.d.). Guidechem.

- (n.d.). Organic Syntheses Procedure.

- 4-[(1-Pyrrolidinyl)carbonyl]phenylboronic Acid (contains varying amounts of Anhydride). (n.d.). Combi-Blocks.

- 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid. (n.d.). Seedion.

- Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX.

- Can I remove boronic acid using Work up process? (2016).

- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (n.d.).

Sources

- 1. waters.com [waters.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid [cymitquimica.com]

- 4. 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid - 有机金属试剂 - 西典实验 [seedior.com]

- 5. guidechem.com [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. labsolu.ca [labsolu.ca]

- 9. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. sciex.com [sciex.com]

- 15. par.nsf.gov [par.nsf.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid , a specialized reagent in organic synthesis, requires a nuanced understanding for its safe and effective use. This guide, intended for laboratory personnel, provides a comprehensive overview of its properties, potential hazards, and detailed handling protocols to ensure a secure research environment.

Chemical Identity and Properties

A thorough understanding of the chemical's properties is the foundation of safe handling.

| Property | Value | Source |

| CAS Number | 871332-75-1 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₃BClNO₃ | [3] |

| Molecular Weight | 253.49 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3] |

Hazard Identification and Assessment

While comprehensive toxicological data for this specific compound is not fully available, the available Safety Data Sheet (SDS) and data from structurally similar boronic acids indicate the following potential hazards.[1] It is crucial to handle this compound as potentially hazardous.

Primary Routes of Exposure: Inhalation, ingestion, and skin/eye contact.[1]

Potential Health Effects:

-

Eye Irritation: May cause serious eye irritation.[1]

-

Skin Irritation: Can cause skin irritation upon contact.[1]

-

Respiratory Tract Irritation: Inhalation of dust may irritate the mucous membranes and upper respiratory tract.[1]

-

Harmful if Swallowed: May be harmful if ingested.[1]

It is imperative to note that the health hazards of this product have not been fully investigated, and caution should be exercised accordingly.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of this solid compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Inspect gloves for any signs of degradation before use.[1]

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Protective Clothing: For larger quantities or procedures with a higher risk of exposure, additional protective clothing and chemical-resistant boots may be necessary.[1]

-

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to prevent exposure and maintain the integrity of the compound.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Exposure Avoidance: Do not breathe dust or vapor. Avoid contact with eyes, skin, and clothing.[1]

-

Hygiene Practices: Wash hands thoroughly after handling.

Storage

-

Container: Keep the container tightly closed.[1]

-

Environment: Store in a cool, dry, and well-ventilated place.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and running water.[1] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with clean, running water for at least 15 minutes, keeping the eyelids open.[1] Seek immediate medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Wear appropriate respiratory protection, chemical-resistant gloves, and impervious boots.[1]

-

Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for guidance.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or foam extinguishers.

-

Hazardous Combustion Products: Under fire conditions, this compound may emit toxic fumes.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

References

-

Matrix Scientific. .

-

Fluorochem. .

-

BLD Pharmatech. .

-

CymitQuimica. .

-

Bide Pharmatech. .

Sources

The Phenylboronic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application

Abstract

Substituted phenylboronic acids represent a cornerstone of modern organic chemistry and drug discovery. Their unique electronic properties and versatile reactivity have propelled them from chemical curiosities to indispensable tools in academia and industry. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and diverse applications of this remarkable class of compounds. We will delve into the foundational principles that govern their reactivity, explore key synthetic methodologies with an emphasis on experimental causality, and survey their transformative impact in fields ranging from cross-coupling catalysis to medicinal chemistry and diagnostics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the theory and practice of phenylboronic acid chemistry.

A Historical Perspective: From Obscurity to Ubiquity

The journey of phenylboronic acids from their initial discovery to their current status as a vital synthetic building block is a testament to the cumulative nature of scientific progress.

The Dawn of Organoboron Chemistry

The first synthesis of a boronic acid was reported in 1860 by Edward Frankland, a pioneer in organometallic chemistry.[1][2] Frankland's work involved a two-stage process to produce ethylboronic acid, laying the groundwork for the broader field of organoboron chemistry.[1][2] However, it was the work of Michaelis and Becker in 1880 that specifically introduced benzeneboronic acid, the parent compound of the phenylboronic acid family. They achieved this by heating diphenylmercury with boron trichloride in a sealed tube, followed by hydrolysis of the resulting benzeneboronyl dichloride. This early synthesis, while historically significant, was arduous and utilized highly toxic reagents, limiting its widespread adoption.

The Grignard Revolution and Early Synthetic Advances

The development of the Grignard reaction in the early 20th century provided a more accessible route to phenylboronic acids. The reaction of a phenylmagnesium halide with a trialkyl borate, followed by aqueous workup, became a common method for their preparation.[3] This approach, while a significant improvement, often suffered from low yields due to the formation of diarylborinic acids and triarylboranes as byproducts. Careful control of reaction temperature is crucial to maximize the yield of the desired boronic acid.[4]

The Suzuki-Miyaura Coupling: A Paradigm Shift

The true ascent of phenylboronic acids to prominence began in 1979 with the seminal work of Akira Suzuki and Norio Miyaura on palladium-catalyzed cross-coupling reactions.[5][6][7] The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, revolutionized the synthesis of biaryls and other complex organic molecules.[6][7][8] The mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of substituted phenylboronic acids cemented their status as indispensable reagents in organic synthesis.[7] This groundbreaking work was recognized with the Nobel Prize in Chemistry in 2010, shared by Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[8]

The Art of Synthesis: Crafting the Phenylboronic Acid Moiety

The ability to efficiently and selectively synthesize substituted phenylboronic acids is central to their utility. Several methods have been developed, each with its own advantages and limitations. The choice of synthetic route is often dictated by the nature of the substituents on the aromatic ring and the desired scale of the reaction.

The Grignard Approach: A Workhorse Method

The reaction of a phenylmagnesium halide with a trialkyl borate remains a widely used method for the synthesis of phenylboronic acids.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is typically carried out at low temperatures (-78 °C to 0 °C) to minimize the formation of over-alkylation products (diphenylborinic acid and triphenylborane).[4] The Grignard reagent is a strong nucleophile, and at higher temperatures, it can react with the initially formed boronic ester.

-

Trialkyl Borate: Trimethyl borate or triisopropyl borate are commonly used. The choice can influence the reaction rate and the ease of purification.

-

Aqueous Acidic Workup: Hydrolysis of the boronic ester intermediate is necessary to liberate the free boronic acid. An acidic workup helps to protonate the boronate species and facilitate the hydrolysis.

Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromoanisole (1.0 eq) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the internal temperature below -60 °C. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to afford 4-methoxyphenylboronic acid as a white solid.

The Suzuki-Miyaura Borylation: A Modern Alternative

The palladium-catalyzed borylation of aryl halides or triflates with a diboron reagent is a powerful and versatile method for the synthesis of phenylboronic acids, particularly for substrates with functional groups that are incompatible with Grignard or organolithium reagents.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: A palladium(0) source, often generated in situ from a palladium(II) precursor, is used. The choice of phosphine ligand is critical for the efficiency of the reaction and can influence the substrate scope. Bulky, electron-rich ligands often give the best results.

-

Base: A base, such as potassium acetate or potassium carbonate, is required to facilitate the transmetalation step.

-

Diboron Reagent: Bis(pinacolato)diboron (B₂pin₂) is a commonly used and stable source of boron.

Experimental Protocol: Synthesis of 4-Cyanophenylboronic Acid Pinacol Ester

-

Reaction Setup: In a Schlenk flask, 4-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%) are combined.

-

Solvent and Reaction Conditions: Anhydrous 1,4-dioxane is added, and the flask is evacuated and backfilled with an inert gas three times. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

-

Workup and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield 4-cyanophenylboronic acid pinacol ester.

Characterization of Phenylboronic Acids

The successful synthesis of a phenylboronic acid is confirmed through a combination of analytical techniques:

| Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR will show characteristic aromatic proton signals. ¹¹B NMR will exhibit a broad singlet in the range of δ 28-34 ppm. |

| Mass Spectrometry (MS) | Will confirm the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Will show a characteristic broad O-H stretch around 3200-3600 cm⁻¹ and B-O stretching vibrations. |

| Melting Point | A sharp melting point indicates a pure compound. |

The Diverse Applications of Substituted Phenylboronic Acids

The unique properties of the boronic acid functional group have led to its widespread application in various scientific disciplines.

Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

As previously mentioned, the Suzuki-Miyaura coupling is the most prominent application of phenylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds.[7][8]

Medicinal Chemistry: Boron-Containing Therapeutics

The ability of the boronic acid moiety to form reversible covalent bonds with active site serine residues has made it an attractive pharmacophore in drug design.

Bortezomib (Velcade®): A Proteasome Inhibitor

Bortezomib is a dipeptidyl boronic acid that was the first therapeutic proteasome inhibitor to be approved for the treatment of multiple myeloma.[9][10]

Mechanism of Action: The boron atom in bortezomib reversibly binds to the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[9][10] This inhibition disrupts various cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]

Chemical Sensors: Detecting Sugars and Other Diols

Phenylboronic acids have the unique ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, such as carbohydrates.[1][12] This property has been exploited to develop sensors for glucose and other saccharides.[1][12][13][14]

Mechanism of Glucose Sensing:

-

Equilibrium: In aqueous solution, the trigonal planar phenylboronic acid is in equilibrium with its tetrahedral boronate anion.

-

Complexation: The tetrahedral boronate form can react with the cis-diol of a glucose molecule to form a stable cyclic boronate ester.[12][15]

-

Signal Transduction: This binding event can be coupled to a signaling mechanism, such as a change in fluorescence or color, allowing for the quantitative detection of glucose.[16]

Future Directions and Emerging Applications

The field of phenylboronic acid chemistry continues to evolve, with new applications constantly emerging.

-

Materials Science: Phenylboronic acid-containing polymers are being explored for the development of self-healing materials, drug delivery systems, and stimuli-responsive gels.

-

Bioconjugation: The ability of boronic acids to react with diols is being utilized for the site-specific modification of proteins and other biomolecules.

-

Catalysis: Novel catalytic systems employing boronic acids as ligands or catalysts are being developed for a range of organic transformations.

Conclusion

From their humble beginnings as a synthetic curiosity, substituted phenylboronic acids have emerged as a powerhouse of modern chemistry. Their rich history, versatile synthesis, and diverse applications underscore their importance in both fundamental research and industrial applications. As our understanding of their properties continues to grow, we can expect to see even more innovative and impactful applications of this remarkable class of compounds in the years to come.

References

- Frankland, E. (1860). On a new series of organic compounds containing boron. Proceedings of the Royal Society of London, 10, 568-572.

- Michaelis, A., & Becker, P. (1880). Ueber die Verbindungen der Elemente der Stickstoffgruppe mit den Radicalen der aromatischen Reihe. Berichte der deutschen chemischen Gesellschaft, 13(1), 58-63.